molecular formula C11H8N4S B1436498 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol CAS No. 6014-07-9

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B1436498
CAS No.: 6014-07-9
M. Wt: 228.28 g/mol
InChI Key: ZWJJSSALBGCODZ-UHFFFAOYSA-N
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Description

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its structural similarity to purines, making it a valuable scaffold in medicinal chemistry .

Future Directions

The future directions for “1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol” involve further investigations into its potential as an anticancer agent . It has been suggested that the compound can be considered as a new candidate for further optimization as an anticancer agent .

Biochemical Analysis

Biochemical Properties

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity, suggesting its interaction with microbial enzymes and proteins . Specifically, it has demonstrated moderate to outstanding antimicrobial activity against Gram-positive bacteria such as Streptococcus pneumoniae and Bacillus subtilis, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungi such as Aspergillus fumigatus and Candida albicans . The nature of these interactions likely involves the inhibition of key enzymes essential for microbial survival and proliferation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been reported to exhibit cytotoxic activity against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cells . The cytotoxic effects are attributed to its ability to interfere with cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR), leading to disrupted cell signaling and reduced cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of protein kinases, which are crucial for cell proliferation, differentiation, and survival . This compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby arresting cell cycle progression and inducing apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained antimicrobial and cytotoxic effects, although the degree of efficacy may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and cytotoxic activities without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of active metabolites that contribute to its antimicrobial and cytotoxic effects. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific organelles, enhancing its ability to interact with target biomolecules and exert its biochemical effects .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:

The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-phenyl-7H-pyrazolo[3,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJJSSALBGCODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=S)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352291
Record name 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6014-07-9
Record name MLS000736505
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3961
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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